molecular formula C13H17Cl2NOS B296920 N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

Cat. No. B296920
M. Wt: 306.3 g/mol
InChI Key: XJYBWFUYKUPCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide, also known as D609, is a chemical compound that has been extensively studied for its potential therapeutic applications. D609 is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting PC-PLC, an enzyme that plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. PC-PLC cleaves phosphatidylcholine to produce diacylglycerol and phosphocholine, which are involved in the regulation of various cellular processes. By inhibiting PC-PLC, N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide disrupts these cellular processes, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, improvement of endothelial function, and protection against oxidative stress. N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has also been shown to modulate the expression of various genes and proteins involved in cellular processes.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide can be easily synthesized using a multi-step process, and its effects can be easily measured using various biochemical and physiological assays. However, N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has some limitations, including its poor solubility in water and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for the study of N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide. One potential direction is to investigate the potential therapeutic applications of N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide in other diseases, such as diabetes and autoimmune disorders. Another potential direction is to develop more potent and selective inhibitors of PC-PLC, which could have improved therapeutic efficacy and reduced side effects. Finally, further studies are needed to elucidate the precise mechanism of action of N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide and its effects on various cellular processes.
Conclusion:
In conclusion, N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide is a potent inhibitor of PC-PLC that has been extensively studied for its potential therapeutic applications in various fields. N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide exerts its pharmacological effects by disrupting various cellular processes, leading to inhibition of cell growth and proliferation, induction of apoptosis, and improvement of endothelial function. N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity, but also has some limitations. There are several future directions for the study of N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide, including investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors of PC-PLC.

Synthesis Methods

N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 2,6-dichlorobenzyl chloride, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained by reacting the intermediate with acetic anhydride. The yield of N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide can be improved by using different solvents and reaction conditions.

Scientific Research Applications

N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and neurodegenerative disorders. N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been shown to improve endothelial function and reduce atherosclerosis. In neurodegenerative disorders, N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide has been shown to protect against oxidative stress and improve cognitive function.

properties

Molecular Formula

C13H17Cl2NOS

Molecular Weight

306.3 g/mol

IUPAC Name

N-tert-butyl-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C13H17Cl2NOS/c1-13(2,3)16-12(17)8-18-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17)

InChI Key

XJYBWFUYKUPCIX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSCC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(C)(C)NC(=O)CSCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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